

Vidofludimus Demonstrates Superior Potency in DHODH Inhibition Compared to Teriflunomide

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Compound of Interest

Compound Name: **Vidofludimus**

Cat. No.: **B1631139**

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A comprehensive analysis of preclinical data reveals that **vidofludimus**, a next-generation immunomodulator, exhibits significantly higher potency in inhibiting the dihydroorotate dehydrogenase (DHODH) enzyme compared to the established drug, teriflunomide. This heightened potency may translate to improved efficacy and a better safety profile in the treatment of autoimmune diseases such as multiple sclerosis.

This guide provides a detailed comparison of the DHODH inhibition potency of **vidofludimus** and teriflunomide, supported by experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

Both **vidofludimus** and teriflunomide are oral inhibitors of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. By blocking this enzyme, they selectively target the proliferation of rapidly dividing lymphocytes, which are key drivers of autoimmune inflammation. However, studies indicate that **vidofludimus** is a more potent inhibitor of human DHODH than teriflunomide. One study directly reports that **vidofludimus** is 2.6 times more potent than teriflunomide in inhibiting dihydroorotate (DHO) oxidation by human DHODH^{[1][2]}. This is further supported by a comparison of their half-maximal inhibitory concentrations (IC50).

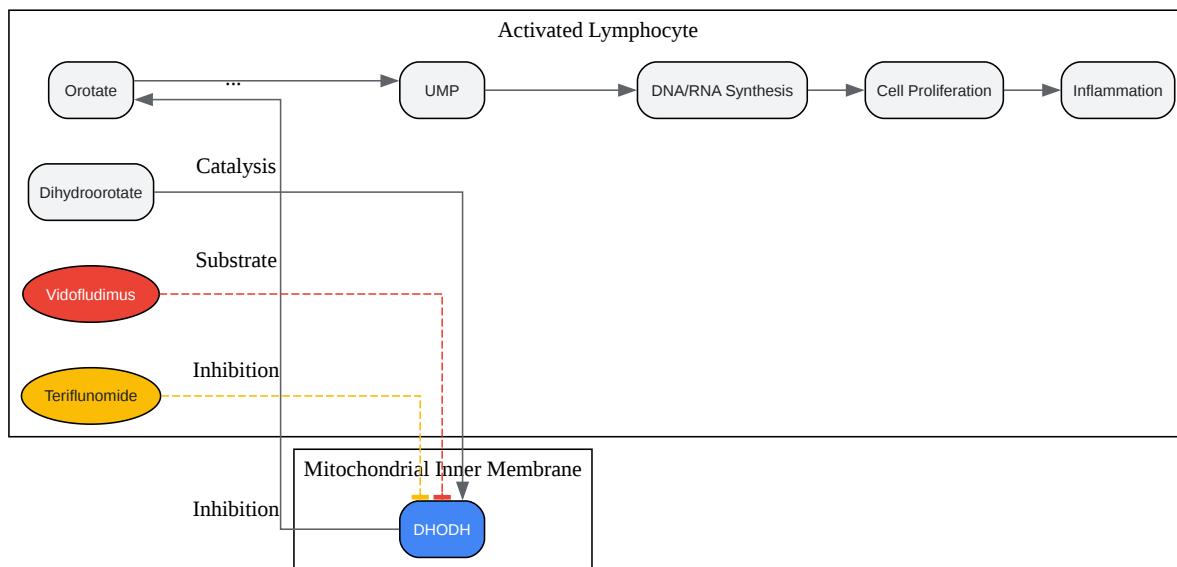
Quantitative Comparison of DHODH Inhibition

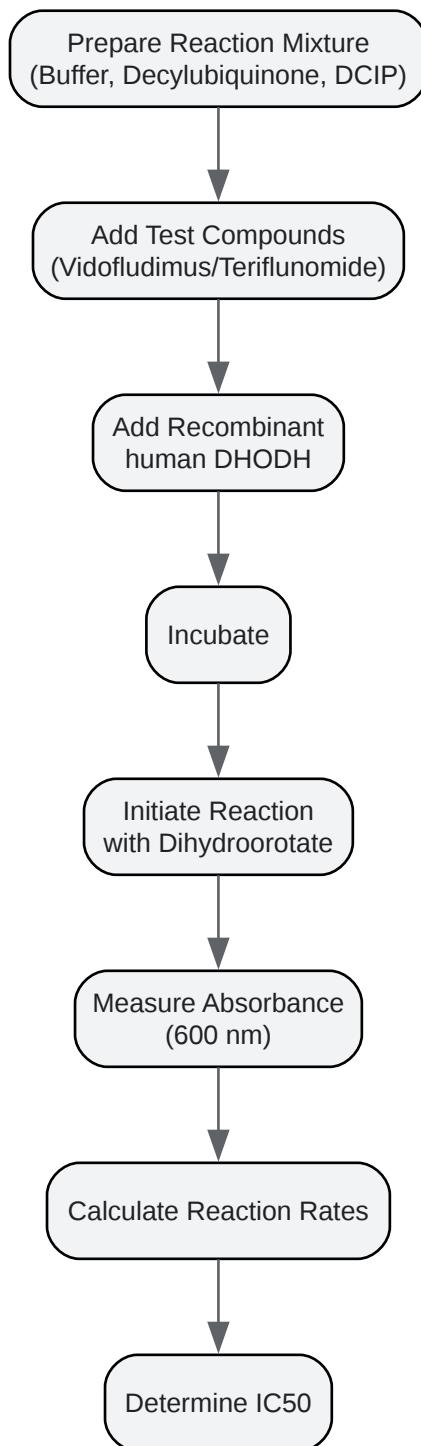
The following table summarizes the reported IC50 values for **vidofludimus** and teriflunomide against human DHODH. Lower IC50 values indicate higher potency.

Compound	IC50 (nM) for human DHODH	Reference
Vidofludimus	134	[3]
160	[1][4]	
Teriflunomide	130	[5]
407.8	[6]	
420	[1]	
773	[7]	

Mechanism of Action: DHODH Inhibition Signaling Pathway

Vidofludimus and teriflunomide exert their immunomodulatory effects by inhibiting the mitochondrial enzyme DHODH. This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Activated, rapidly proliferating lymphocytes heavily rely on this pathway to sustain their expansion. By inhibiting DHODH, these drugs deplete the pyrimidine pool in these cells, leading to cell cycle arrest and a reduction in the inflammatory response.





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References

- 1. Vidofludimus calcium | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. imux.com [imux.com]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
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